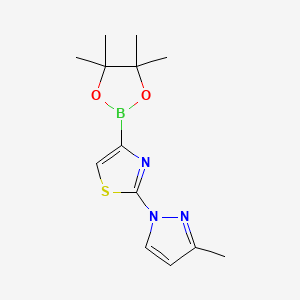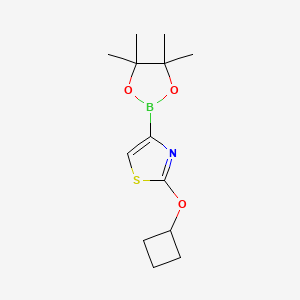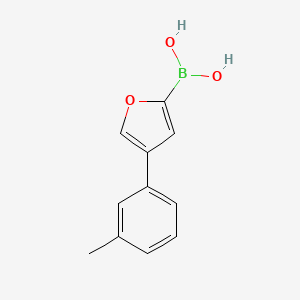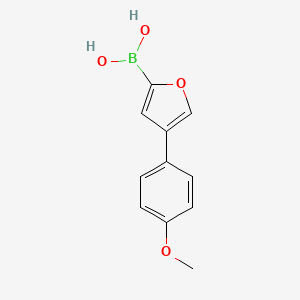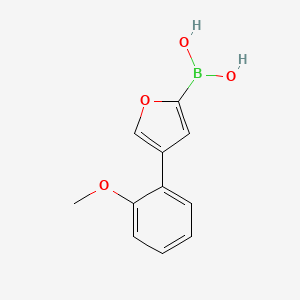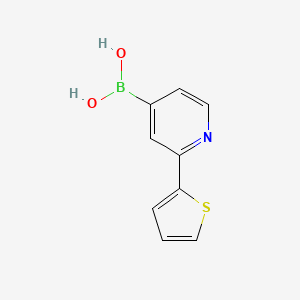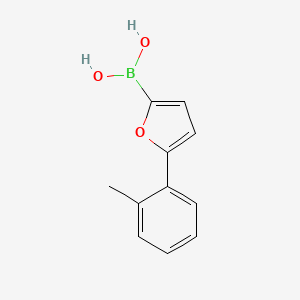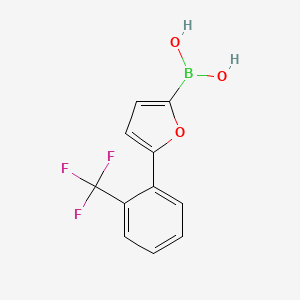
5-(2-Trifluoromethylphenyl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Trifluoromethylphenyl)furan-2-boronic acid (TFPFBA) is a boronic acid derivative of 5-(2-trifluoromethylphenyl)furan-2-ol, which is a useful synthetic building block in organic synthesis. It is used in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. TFPFBA is also used in scientific research applications, such as enzyme inhibition and protein-ligand binding studies.
Wissenschaftliche Forschungsanwendungen
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and β-glucuronidase, and as a ligand in protein-ligand binding studies. It has also been used to study the structure and function of proteins, including G-protein-coupled receptors and histone-modifying enzymes.
Wirkmechanismus
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is an inhibitor of enzymes, such as cytochrome P450 and β-glucuronidase, by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity. In protein-ligand binding studies, 5-(2-Trifluoromethylphenyl)furan-2-boronic acid binds to the active site of the protein, which can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
5-(2-Trifluoromethylphenyl)furan-2-boronic acid has been used in a variety of studies to investigate the biochemical and physiological effects of enzyme inhibition and protein-ligand binding. For example, it has been used to study the effects of cytochrome P450 inhibition on the metabolism of drugs, as well as the effects of protein-ligand binding on signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Trifluoromethylphenyl)furan-2-boronic acid in lab experiments is its high selectivity and specificity for enzymes and proteins. This makes it an ideal tool for studying the structure and function of enzymes and proteins. However, 5-(2-Trifluoromethylphenyl)furan-2-boronic acid is not always suitable for all types of experiments, as it can be toxic and may interfere with the activity of other enzymes and proteins.
Zukünftige Richtungen
There are a number of possible future directions for the use of 5-(2-Trifluoromethylphenyl)furan-2-boronic acid in scientific research. These include the use of 5-(2-Trifluoromethylphenyl)furan-2-boronic acid in drug design, as well as its use in studies of enzyme kinetics and protein-ligand binding. Additionally, 5-(2-Trifluoromethylphenyl)furan-2-boronic acid could be used to study the effects of enzyme inhibition and protein-ligand binding on signal transduction pathways. Furthermore, 5-(2-Trifluoromethylphenyl)furan-2-boronic acid could be used to study the effects of enzyme inhibition on the metabolism of drugs, as well as the effects of protein-ligand binding on drug efficacy. Finally, 5-(2-Trifluoromethylphenyl)furan-2-boronic acid could be used to investigate the effects of enzyme inhibition on the structure and function of proteins.
Synthesemethoden
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is synthesized from 5-(2-trifluoromethylphenyl)furan-2-ol and boron trifluoride etherate (BF3·OEt2). The reaction proceeds through an SN2 mechanism, with the boron trifluoride etherate acting as a Lewis acid and the 5-(2-trifluoromethylphenyl)furan-2-ol as a nucleophile. The reaction is typically carried out in anhydrous dichloromethane at room temperature and yields a white solid product.
Eigenschaften
IUPAC Name |
[5-[2-(trifluoromethyl)phenyl]furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)12(16)17/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOLYZRKTXWYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Trifluoromethylphenyl)furan-2-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


